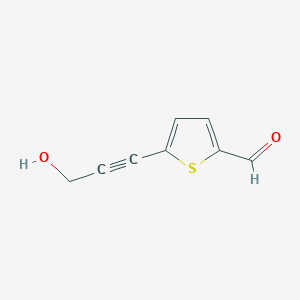

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Description

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a terminal propargyl alcohol substituent. Its structure combines a thiophene backbone (enhancing π-conjugation) with a reactive aldehyde group and a hydroxypropynyl moiety, enabling diverse chemical modifications for applications ranging from drug development to materials science.

Properties

IUPAC Name |

5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCDKMFYZIYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563194 | |

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133665-84-6 | |

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carbaldehyde as the starting material.

Addition of Hydroxypropynyl Group: The hydroxypropynyl group is introduced through a reaction with propargyl alcohol under basic conditions, often using a base such as potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the addition of the hydroxypropynyl group to the thiophene ring.

Industrial Production Methods

While specific industrial production methods for 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxypropynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carboxylic acid.

Reduction: 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde involves its functional groups:

Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

Hydroxypropynyl Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Synthetic Accessibility: Brominated (e.g., compound 3) and diphenylamino derivatives (e.g., DPAPTA) achieve higher yields (>80%) compared to chlorophenyl analogues (25%) .

- Functional Groups: The hydroxypropynyl group introduces both hydroxyl (-OH) and alkyne (C≡C) functionalities, enabling hydrogen bonding and click chemistry applications. In contrast, brominated or diphenylamino groups enhance electronic conjugation for optoelectronic uses .

Physicochemical Properties

Table 2: Spectral and Physical Properties

Key Observations :

- IR Spectroscopy : The hydroxypropynyl derivative’s IR spectrum is characterized by O-H (3400 cm⁻¹) and alkyne (2100 cm⁻¹) stretches, absent in halogenated or aryl-substituted analogues .

- NMR: The aldehyde proton resonates at ~9.8–10.0 ppm across all derivatives, while substituents like bromine or diphenylamino groups shift aromatic proton signals .

Application-Specific Performance

Key Observations :

- Biomedical vs.

- Electronic Properties: Brominated and diphenylamino derivatives exhibit enhanced charge transport due to extended π-conjugation, whereas the hydroxypropynyl group’s polar nature may limit semiconductor utility but improve solubility in biological systems .

Biological Activity

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C₈H₆O₂S, characterized by its unique structure that includes a thiophene ring, an aldehyde functional group, and a hydroxypropynyl substituent. This compound has attracted attention for its potential biological activities, although specific research on its effects remains limited.

Structure and Properties

The compound's structure is notable for the presence of both an aldehyde and a hydroxypropynyl group. The aldehyde group can participate in various biochemical processes, particularly through the formation of Schiff bases with amines. This reactivity suggests potential applications in drug design and development, as Schiff bases are known for their biological significance.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₆O₂S |

| Aldehyde Group | Reactive functional group capable of forming Schiff bases |

| Hydroxypropynyl Group | Enhances interactions with biological molecules through hydrogen bonding |

The biological activity of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is hypothesized to stem from its functional groups:

- Aldehyde Group : Can form Schiff bases with amines, facilitating various biochemical reactions.

- Hydroxypropynyl Group : May participate in hydrogen bonding and other non-covalent interactions, influencing the compound's overall reactivity and interaction with biological targets.

Biological Activity and Applications

While specific studies on 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde are scarce, related compounds have demonstrated significant biological activities. For instance, Schiff bases derived from similar aldehydes have shown promising results in antimicrobial, anticancer, and anti-inflammatory activities.

Related Research Findings

- Antimicrobial Activity : Similar Schiff bases have been reported to exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : Some studies indicate that Schiff bases can inhibit the proliferation of cancer cell lines, demonstrating apoptotic activity against leukemia cells .

- Enzyme Inhibition : The ability of aldehydes to form complexes may also suggest potential enzyme inhibitory properties, which could be explored further in the context of drug design .

Study 1: Antimicrobial Activity of Schiff Bases

A study synthesized various Schiff bases from salicylaldehyde and diamines, demonstrating significant antibacterial activity against S. aureus and K562 leukemia cells. The results indicated that structural modifications could enhance biological efficacy .

Study 2: Anticancer Activity

Another investigation into mercaptopyrimidine Schiff bases showed strong anticancer properties, suggesting that similar compounds could offer therapeutic benefits through targeted interactions with cellular mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via thiophene functionalization using methods such as the Vilsmeier reaction (thiophene + dimethylformamide) to introduce the aldehyde group . Hydroxypropynyl side chains are typically added via Sonogashira coupling or nucleophilic substitution. Reaction conditions (e.g., temperature, catalyst loading, solvent polarity) significantly impact purity: for example, excess propargyl alcohol may lead to oligomerization byproducts, requiring precise stoichiometric control .

Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of thiophene carbaldehyde derivatives?

- Methodological Answer :

- 1H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while hydroxypropynyl protons resonate as triplets (δ 2.5–3.0 ppm for CH2) and a singlet (δ 4.2–4.5 ppm for OH). Thiophene protons show splitting patterns between δ 6.8–7.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with deviations <2 ppm. Fragmentation patterns help validate substituents (e.g., loss of CO from the aldehyde group) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data during the characterization of thiophene-based aldehydes?

- Methodological Answer : Contradictions between experimental and theoretical spectra (e.g., unexpected downfield shifts in NMR) may arise from solvent effects or tautomerism. Strategies include:

- Computational validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, which are compared to experimental data .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as seen in hydrazone derivatives of thiophene carbaldehydes .

Q. What computational methods are suitable for predicting the electronic properties of thiophene carbaldehyde derivatives?

- Methodological Answer :

- DFT studies : Geometry optimization at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- QSPR modeling : Correlates substituent effects (e.g., electron-withdrawing aldehyde groups) with redox potentials or bandgap energies for optoelectronic applications .

Q. How do substituents on the thiophene ring affect the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : Electron-deficient thiophene rings (due to the aldehyde group) enhance electrophilicity, enabling nucleophilic additions or condensations. For example:

- Hydrazone formation : Reacts with hydrazines at room temperature in ethanol, yielding Schiff bases for pharmacological screening .

- Knoevenagel condensation : The aldehyde participates in C–C bond formation with active methylene compounds (e.g., malononitrile) under mild base catalysis .

Q. What are the challenges in achieving regioselective functionalization of thiophene carbaldehydes, and how can they be mitigated?

- Methodological Answer : Competing reactions at the aldehyde (oxidation) and thiophene ring (electrophilic substitution) require careful optimization:

- Protecting groups : Use of silyl ethers (e.g., TMS) to shield the aldehyde during thiophene bromination .

- Catalyst design : Pd/Cu systems in Sonogashira coupling minimize aldehyde reduction while promoting alkyne addition .

Data Contradiction Analysis

Q. How can conflicting results in oxidation studies of thiophene carbaldehydes be reconciled?

- Methodological Answer : Discrepancies in oxidation products (e.g., sulfone vs. carboxylic acid formation) arise from varying oxidant strengths. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.